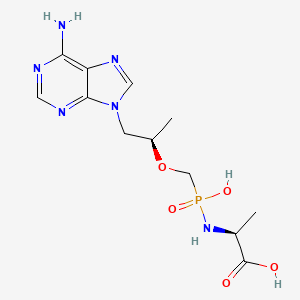

Tenofovir impurity 33

Description

Properties

Molecular Formula |

C12H19N6O5P |

|---|---|

Molecular Weight |

358.29 g/mol |

IUPAC Name |

(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]amino]propanoic acid |

InChI |

InChI=1S/C12H19N6O5P/c1-7(23-6-24(21,22)17-8(2)12(19)20)3-18-5-16-9-10(13)14-4-15-11(9)18/h4-5,7-8H,3,6H2,1-2H3,(H,19,20)(H2,13,14,15)(H2,17,21,22)/t7-,8+/m1/s1 |

InChI Key |

VNZDKODEBZWTMP-SFYZADRCSA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)O)O |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)O)O |

Origin of Product |

United States |

Origin and Mechanistic Pathways of Tenofovir Impurity 33 Formation

Identification in Tenofovir (B777) Formulations

The presence of Tenofovir Impurity 33 is primarily identified during the quality control and stability testing of tenofovir disoproxil fumarate (B1241708) (TDF), a prodrug of tenofovir.

Detection During Stability Studies

Stability studies of Tenofovir Disoproxil Fumarate are critical for determining the shelf-life and storage conditions of the drug product. During these studies, which often involve subjecting the drug to various stress conditions like heat and humidity, degradation products can form. This compound has been detected as a degradation product in such stability studies. scispace.comresearchgate.net For instance, a new multimeric impurity, labeled as impurity D, was discovered during the stability study of TDF conducted at 25°C ± 2°C and 60% RH ± 5% RH for 18 months. sci-hub.se The hydrolysis of TDF is a key factor in its degradation, and this process is more pronounced at neutral or alkaline pH. scispace.comnih.gov

Characterization as a Known Related Compound

This compound is not an entirely new chemical entity. It has been identified and characterized as a known related compound in various pharmacopeias and by chemical suppliers. It is recognized by several names, highlighting its established identity in the field of pharmaceutical analysis.

The compound is identified as:

USP Related Compound B synthinkchemicals.comallmpus.comlgcstandards.comklivon.comsynthinkchemicals.com

IP Impurity K synthinkchemicals.comallmpus.comsynthinkchemicals.com

9-Propenyladenine synthinkchemicals.comallmpus.comlgcstandards.comklivon.com

This multiple-naming convention underscores its relevance and recognition across different regulatory and scientific standards. The consistent characterization across various sources confirms its identity and facilitates standardized analytical testing.

Elucidation of Proposed Chemical Reaction Mechanisms for Impurity Formation

The formation of what are referred to as multimeric impurities of tenofovir disoproxil, which can include or be related to Impurity 33, has been a subject of scientific investigation. A proposed mechanism suggests a series of chemical reactions that lead to these complex molecules. sci-hub.se

Role of Hydrolytic Processes in Precursor Transformation

The initial step in the proposed formation pathway involves the hydrolysis of tenofovir disoproxil (the free base of TDF). sci-hub.sescispace.com This hydrolytic process is crucial as it generates the necessary precursors for the subsequent reactions. The hydrolysis of tenofovir disoproxil leads to the formation of a monoester derivative and, significantly, formaldehyde (B43269). sci-hub.se The inherent instability of TDF in the presence of water contributes to this initial transformation. acs.org

Participation of Formaldehyde and Imine Cation Intermediates

The formaldehyde generated during the hydrolysis step plays a pivotal role in the subsequent formation of impurities. sci-hub.se It reacts with the N6-amine group of another tenofovir disoproxil molecule. This reaction proceeds through a methanolamine intermediate, which then undergoes dehydration to form a reactive imine cation of tenofovir disoproxil. sci-hub.se The presence of water can enhance the formation of N-hydroxymethylated impurities. acs.org

Condensation Reaction Dynamics Leading to Multimeric Species

The highly reactive imine cation is the key intermediate that drives the formation of multimeric species. It can undergo condensation reactions with other tenofovir disoproxil molecules or its hydrolyzed products, such as the monoester. sci-hub.se For example, the imine cation can condense with an intact tenofovir disoproxil molecule to form a dimer (Impurity A). This dimer can then be further hydrolyzed to form other related impurities. The reaction of the imine cation with the monoester can also lead to the formation of these multimeric compounds. sci-hub.se This cascade of condensation and hydrolysis reactions explains the presence of various complex, multimeric impurities observed during the stability studies of tenofovir disoproxil fumarate. sci-hub.se

Influence of Manufacturing Process Parameters on Impurity 33 Generation

The generation of impurities in active pharmaceutical ingredients (APIs) is highly sensitive to the conditions of the manufacturing process. While specific data for this compound is not widely available in public literature, the principles of its formation can be understood by examining the documented influence of process parameters on other impurities in the Tenofovir and Tenofovir Disoproxil Fumarate (TDF) synthesis. acs.orgclearsynth.com

The choice of solvent and the concentration of reactants are critical parameters that can significantly influence reaction kinetics and the impurity profile. In the synthesis of TDF, for instance, the volume of the solvent N-Methyl-2-pyrrolidone (NMP) has a demonstrable effect on the formation of N-hydroxymethylated impurities. acs.org A higher concentration of reactants (lower solvent volume) can lead to an increase in certain impurities. acs.org Conversely, while greater dilution might suppress the formation of some undesired products, it can also slow down the primary reaction and may not be economically viable on a commercial scale. acs.org

This principle illustrates that a delicate balance must be achieved. It is plausible that the formation of this compound is similarly dependent on the solvent environment. The polarity of the solvent can affect the solubility and reactivity of both Tenofovir intermediates and any L-alanine-related species, thereby influencing the rate of the conjugation reaction.

Table 1: Illustrative Impact of Solvent Volume on Impurity Formation in TDF Synthesis This table is based on data for N-CH2OH impurity (12) and is presented to illustrate the principle, as specific data for Impurity 33 is not publicly available. acs.org

| Volumes of NMP | Product (9) (%) | Monoester (11) (%) | N-CH2OH Impurity (12) (%) |

| 1.5 | 58.3 | 7.4 | 18.6 |

| 3 | 63.7 | 10.0 | 12.1 |

| 4 | 63.3 | 15.3 | 9.9 |

| 6 | 64.0 | 12.4 | 10.1 |

| 8 | 67.1 | 13.2 | 7.7 |

Source: Adapted from research on TDF process improvements. acs.org

Water is a critical parameter in the synthesis of many APIs, including Tenofovir, as it can act as a reagent in hydrolysis reactions, leading to the formation of various impurities. For the TDF manufacturing process, water has been identified as a major factor in the formation of N-hydroxymethylated impurities. acs.org The presence of significant water content (>6000 ppm) can drastically increase the level of these impurities, while drier conditions (<500 ppm) help to minimize them. acs.org

Table 2: Effect of Water Content on N-Hydroxymethylated Impurity Formation in TDF Synthesis This table illustrates the principle of moisture's effect on impurity generation. acs.org

| Water Content in Reaction Mixture | Resulting N-Hydroxymethylated Impurities |

| >6000 ppm | >25% |

| <500 ppm | 5-10% |

Source: Based on data from studies on TDF manufacturing. acs.org

The pH and the presence of acidic or basic catalysts can profoundly impact the stability of reactants and the formation of impurities. In the synthesis of Tenofovir, acidic reagents such as bromotrimethylsilane (B50905) (TMSBr) or aqueous hydrobromic acid (HBr) are employed for dealkylation steps. acs.org These highly acidic conditions can promote side reactions if not carefully controlled.

Furthermore, the stability of related compounds is known to be pH-dependent. For example, Tenofovir Alafenamide exhibits a specific pH "stability window" between 4.8 and 5.8, outside of which degradation increases. nih.gov The use of acidic species like fumaric acid in the salt formation of Tenofovir Alafenamide has also been shown to help in purging certain diastereomeric impurities, highlighting the role of acids in purification and impurity control. epo.org

Given that the formation of the L-alanine conjugate (Impurity 33) involves a reaction at a phosphonate (B1237965) group, it is highly probable that the reaction rate is sensitive to pH. Acidic or basic conditions could catalyze the reaction, and therefore, maintaining strict pH control during the synthesis and purification stages is essential for minimizing the generation of this and other impurities.

Advanced Analytical Methodologies for Characterization and Quantification of Tenofovir Impurity 33

Chromatographic Separation Sciences.

Chromatographic techniques are fundamental in pharmaceutical analysis for separating impurities from the main API and other related substances. The complexity of potential impurities arising from synthesis and degradation of Tenofovir (B777) necessitates the development of highly selective and efficient separation methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for the quality control of Tenofovir and its related substances. The development of a stability-indicating RP-HPLC method is essential for resolving Tenofovir impurity 33 from the API and other process-related or degradation impurities.

Method development typically involves a systematic approach to optimize various chromatographic parameters to achieve adequate separation. A key aspect is the selection of a suitable stationary phase, with C18 columns being the most common choice due to their hydrophobicity, which provides good retention for Tenofovir and its related compounds.

The mobile phase composition is critical for achieving selectivity. A gradient elution mode is often employed to ensure the separation of impurities with a wide range of polarities. The mobile phase generally consists of an aqueous component, such as a phosphate (B84403) or acetate (B1210297) buffer, and an organic modifier like acetonitrile (B52724) or methanol. Adjusting the pH of the aqueous buffer is a critical step, as it influences the ionization state of the analytes and thus their retention and peak shape. For instance, a mobile phase buffer pH of around 4.0 has been utilized to achieve effective separation. ijpsr.com

The detection wavelength is typically set at the UV maximum of the analytes, which for Tenofovir and its purine-based impurities is around 260 nm. nih.gov Method validation is performed according to International Conference on Harmonization (ICH) guidelines to ensure the method is specific, linear, accurate, precise, and robust. scispace.com

Table 1: Typical RP-HPLC Method Parameters for Tenofovir Impurity Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase A | Aqueous Buffer (e.g., 0.01M Potassium Dihydrogen Phosphate, pH 4.0) ijpsr.com |

| Mobile Phase B | Acetonitrile or Methanol ijpsr.com |

| Elution Mode | Gradient |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.net |

| Column Temperature | 30 - 40 °C researchgate.netnih.gov |

| Detection | UV at 260 nm nih.gov |

| Injection Volume | 10 - 20 µL researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides significant advantages over traditional HPLC. These advantages include higher resolution, increased sensitivity, and substantially shorter analysis times. For complex impurity profiles, UPLC can resolve critical pairs of impurities that may co-elute in an HPLC method.

In the context of this compound, a UPLC method can offer a significant improvement in performance, reducing the run time from over 60 minutes to under 45 minutes while achieving superior separation of all known related substances. scispace.com The higher efficiency of UPLC columns leads to sharper and narrower peaks, which enhances the limit of detection (LOD) and limit of quantification (LOQ) for impurities. The operating principles are similar to HPLC, involving reversed-phase columns and gradient elution, but the system is engineered to withstand the higher backpressures generated by the smaller particles. scispace.com

Strategies for Distinguishing Impurity 33 from Other Related Substances.

Distinguishing this compound from a multitude of other structurally similar compounds is a significant analytical challenge. These related substances can include positional isomers, diastereomers, degradation products, and intermediates from the synthetic process.

A robust chromatographic method must demonstrate specificity, which is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present. Strategies to achieve this include:

Method Optimization: Deliberate changes to chromatographic conditions such as mobile phase pH, gradient slope, and organic modifier are performed to ensure that Impurity 33 is well-resolved from all other peaks. A resolution factor (Rs) of greater than 1.5 is generally considered acceptable for baseline separation.

Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. scispace.com The resulting chromatograms are analyzed to ensure that none of the degradation peaks co-elute with Impurity 33, thus proving the method is stability-indicating.

Use of Orthogonal Methods: Employing a second, different analytical method (e.g., a different column chemistry or mobile phase system) can confirm the peak purity of Impurity 33.

Peak Purity Analysis: Using a photodiode array (PDA) detector allows for the assessment of peak purity across the entire UV spectrum of an eluting peak. This can help identify the presence of a co-eluting impurity that has a different UV spectrum.

Spectroscopic and Spectrometric Characterization Techniques.

While chromatography separates the impurities, spectroscopic and spectrometric techniques are indispensable for their definitive identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 31P, 1D, 2D) for Definitive Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of chemical structures. For this compound ((E)-9-(Prop-1-enyl)-9H-purin-6-amine), NMR provides definitive evidence of its molecular framework.

¹H NMR: Proton NMR spectra would confirm the key structural features. This includes signals for the protons on the purine (B94841) ring, the amino group, and the characteristic signals for the (E)-propenyl group (CH₃-CH=CH-), including their specific chemical shifts and coupling constants which confirm the trans configuration.

¹³C NMR: Carbon NMR provides information on all the carbon atoms in the molecule, complementing the ¹H NMR data. The chemical shifts of the carbons in the purine ring and the propenyl side chain would be distinct and confirm the proposed structure.

³¹P NMR: While not directly applicable to Impurity 33, ³¹P NMR is crucial for characterizing phosphorus-containing impurities of Tenofovir, helping to distinguish them from non-phosphorus impurities.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule. nih.govnih.gov For instance, COSY would show the coupling between the protons on the propenyl chain, while HMBC would establish long-range correlations between protons and carbons, confirming the attachment of the propenyl group to the N9 position of the adenine (B156593) ring. nih.gov

Mass Spectrometry (MS, HRMS, LC-MS, UPLC-MS, MSn) for Molecular Mass Determination and Fragmentation Pathway Analysis.

Mass spectrometry (MS) is a vital technique for impurity characterization, providing information on molecular weight and structure. It is often coupled with a liquid chromatography system (LC-MS or UPLC-MS) to analyze the separated impurities online.

Molecular Mass Determination: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the impurity. nih.gov For this compound (C₈H₉N₅), the expected exact mass would be used to confirm its elemental composition, distinguishing it from other impurities that may have the same nominal mass. The molecular weight is 175.19 g/mol .

Fragmentation Analysis (MSⁿ): Tandem mass spectrometry (MS/MS or MSⁿ) is used to fragment the impurity's molecular ion and analyze the resulting fragment ions. nih.govrsc.org This fragmentation pattern serves as a structural fingerprint. For Impurity 33, fragmentation would likely involve the characteristic loss of the propenyl side chain and fragmentation of the purine ring, providing conclusive evidence for its identity. The study of these fragmentation pathways is crucial for differentiating between isomeric impurities that have the same molecular weight but different structures. rsc.org

Table 2: Key Analytical Techniques for Characterization of this compound

| Technique | Application | Information Obtained |

|---|---|---|

| RP-HPLC/UPLC | Separation and Quantification | Retention Time, Purity (%), Concentration |

| ¹H & ¹³C NMR | Structural Confirmation | Chemical environment of protons and carbons, molecular backbone |

| 2D NMR (COSY, HMBC) | Structural Elucidation | Connectivity between atoms (¹H-¹H, ¹H-¹³C) nih.govnih.gov |

| HRMS | Molecular Formula Confirmation | High-accuracy molecular weight, elemental composition nih.gov |

| MS/MS (MSⁿ) | Structural Confirmation | Fragmentation patterns, confirmation of structural subunits nih.govrsc.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. ucdavis.edu By measuring the absorption of infrared radiation at characteristic frequencies, a unique spectral fingerprint of the compound is generated. libretexts.org In the context of Tenofovir and its impurities, FT-IR is instrumental in confirming the presence of key chemical bonds and structural motifs.

The FT-IR spectrum of a sample provides qualitative data on its molecular composition. ucdavis.edu For a substance like this compound, the analysis would focus on identifying characteristic absorption bands corresponding to functional groups expected from its potential structure, which is likely derived from the Tenofovir molecule. These include:

N-H and O-H stretching: Broad bands in the region of 3200-3500 cm⁻¹ would indicate the presence of amine and hydroxyl groups.

C-H stretching: Absorptions in the 2800-3100 cm⁻¹ range correspond to saturated and unsaturated carbon-hydrogen bonds.

C=O stretching: A strong absorption peak around 1600-1750 cm⁻¹ is a clear indicator of a carbonyl group, which could be present in various forms (e.g., amide, carboxylic acid). libretexts.org

P-O stretching: The phosphonate (B1237965) group, central to the Tenofovir structure, would exhibit characteristic stretches in the fingerprint region (below 1500 cm⁻¹).

By comparing the FT-IR spectrum of this compound with that of the parent Tenofovir molecule, analysts can identify structural modifications, such as the addition or alteration of functional groups, which helps in elucidating the impurity's identity.

UV-Visible Spectrophotometry in Quantitative Analytical Procedures

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a simple, cost-effective, and reliable method for quantifying analytes in bulk drug and formulation samples.

For Tenofovir and its related impurities, the purine ring system provides a strong chromophore, leading to significant UV absorbance. Analytical methods developed for Tenofovir typically identify a wavelength of maximum absorbance (λmax) around 260-261 nm. jyoungpharm.org This wavelength is often selected for quantitative analysis to ensure maximum sensitivity.

The application of UV-Visible spectrophotometry in the analysis of this compound involves establishing a linear relationship between the absorbance of the impurity and its concentration. This relationship is governed by the Beer-Lambert Law. The method is validated by demonstrating its linearity over a specific concentration range, ensuring that the measured absorbance is directly proportional to the concentration of the impurity. jyoungpharm.orgnih.gov Recovery studies are also performed by adding a known quantity of the impurity to a sample matrix to ensure the method's accuracy.

Table 1: Example UV-Vis Spectrophotometry Linearity Data

| Concentration (µg/mL) | Absorbance at 261 nm |

|---|---|

| 5 | 0.165 |

| 10 | 0.328 |

| 20 | 0.655 |

| 40 | 1.310 |

| 80 | 2.620 |

This table presents hypothetical data to illustrate a typical linearity study. The linear regression of such data would yield a high correlation coefficient (r² > 0.99), confirming the method's suitability for quantification. jyoungpharm.org

Advanced Detection Technologies

While traditional detectors like UV are effective, they rely on the presence of a chromophore in the analyte. Advanced detection technologies that provide a more universal response are increasingly employed for comprehensive impurity profiling.

Application of Charged Aerosol Detection (CAD) for Uniform Response Profiling

Charged Aerosol Detection (CAD) is a powerful technology for the analysis of non-volatile and many semi-volatile analytes. thermofisher.com Unlike UV detection, CAD's response is not dependent on the optical properties of the compound. chromatographyonline.com Instead, it provides a near-uniform response for all non-volatile analytes, making it ideal for quantifying impurities, especially when a reference standard for the impurity is not available. thermofisher.comwiley.com

The CAD process involves several steps:

The eluent from the HPLC column is nebulized into fine droplets.

The mobile phase is evaporated, leaving behind analyte particles.

These particles are charged by collision with a stream of positively charged gas.

The total charge is measured by an electrometer, which generates a signal proportional to the mass of the analyte. chromatographyonline.com

This mechanism allows CAD to detect a wide range of compounds, including those that lack a UV chromophore. chromatographyonline.com Its consistent response enables the accurate quantitation of multiple components, such as a parent drug and its impurities, using a single calibrant. thermofisher.com This is particularly advantageous in pharmaceutical analysis for profiling unknown impurities and ensuring that all potential contaminants are detected and quantified accurately. chromatographyonline.comlabrulez.com

Rigorous Analytical Method Validation and Qualification

For any analytical method to be used in a regulated pharmaceutical environment, it must undergo rigorous validation to demonstrate its suitability for the intended purpose. Validation is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). Key validation parameters include specificity, selectivity, linearity, range, accuracy, and precision. researchgate.netjmpas.com

Specificity and Selectivity Assessments in Complex Matrices

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netresearchgate.net Selectivity refers to the ability to differentiate and quantify the analyte from these other components.

In the context of this compound, specificity studies are crucial to ensure that the analytical signal is solely from the impurity and not from the active pharmaceutical ingredient (API), other impurities, or excipients in the formulation. This is typically achieved through forced degradation studies, where the drug substance and product are exposed to stress conditions (e.g., acid, base, oxidation, heat, light). The analytical method must be able to resolve the peak for impurity 33 from any peaks generated by these degradation products. researchgate.net Peak purity analysis, often performed using a Photo Diode Array (PDA) detector, is used to confirm that the chromatographic peak for the analyte is spectrally homogeneous and free from co-eluting interferences. researchgate.netresearchgate.net

Linearity and Dynamic Range Determination

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte over a given range. researchgate.net The dynamic range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable precision, accuracy, and linearity. mdpi.com

To establish linearity for this compound, a series of solutions with varying concentrations of the impurity are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The acceptance criterion is typically a correlation coefficient (r²) of ≥ 0.999. researchgate.net The range of the method must cover the expected concentrations of the impurity, from its limit of quantification (LOQ) up to a level representing a potential maximum allowable limit. researchgate.netjmpas.com

Table 2: Example Linearity and Range Data for an Impurity

| Level | Concentration (% of a specified limit) | Mean Peak Area |

|---|---|---|

| LOQ | 10% | 15,250 |

| 50% | 50% | 75,980 |

| 100% | 100% | 151,500 |

| 120% | 120% | 182,100 |

| 150% | 150% | 227,500 |

This table illustrates typical data points for establishing the linearity and range of an analytical method for an impurity, demonstrating a proportional response across a wide concentration spectrum. researchgate.netjmpas.com

Establishment of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters in the validation of analytical methods for impurities. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For Tenofovir and its impurities, these values are typically established using methods such as the signal-to-noise ratio or by calculating them from the standard deviation of the response and the slope of the calibration curve. researchgate.net

In the analysis of Tenofovir and its related compounds, the signal-to-noise ratio is a commonly employed method. The LOD is generally established at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1. scispace.com For instance, in the development of an RP-HPLC method for Tenofovir Alafenamide and its impurities, the LOD and LOQ were determined to be 0.1 µg/mL and 0.5 µg/mL, respectively. researchgate.net Another study on a fixed-dose combination of Lamivudine, Tenofovir Disoproxil Fumarate (B1241708), and Dolutegravir Sodium reported an LOD of 40.27 μg/mL and an LOQ of 134.22 μg/mL for Tenofovir Disoproxil Fumarate. nih.gov Similarly, a separate analysis of Emtricitabine and Tenofovir Alafenamide found the LOD and LOQ for Tenofovir to be 0.11 μg/mL and 0.33 μg/mL, respectively. journaljpri.com

The establishment of these limits is crucial for ensuring that the analytical method is sensitive enough to detect and quantify impurities at levels that are relevant to the safety and quality of the drug product.

Table 1: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Tenofovir and its Impurities in various studies

| Drug Substance | Impurity | Method | LOD | LOQ |

|---|---|---|---|---|

| Tenofovir Alafenamide | Not Specified | RP-HPLC | 0.1 µg/mL researchgate.net | 0.5 µg/mL researchgate.net |

| Tenofovir Disoproxil Fumarate | Not Specified | RP-HPLC | 40.27 µg/mL nih.gov | 134.22 µg/mL nih.gov |

| Tenofovir Alafenamide | Not Specified | RP-HPLC | 0.11 µg/mL journaljpri.com | 0.33 µg/mL journaljpri.com |

Precision and Accuracy Evaluations

Precision and accuracy are paramount in validating an analytical method's reliability. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). Accuracy, on the other hand, is the closeness of the test results obtained by the method to the true value and is often reported as percent recovery.

For the analysis of Tenofovir and its impurities, precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). In a study developing a method for Tenofovir Disoproxil Fumarate and its impurity, the precision was found to be 0.55%. researchgate.net Another study reported %RSD values for repeatability and intermediate precision for Tenofovir to be in the ranges of 0.0940 to 0.1515 and 0.1840 to 0.2615, respectively, which are well within the acceptable limit of less than 2%. semanticscholar.org

Accuracy is typically assessed by spiking the drug substance or placebo with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the added impurity is then calculated. For Tenofovir and its impurities, accuracy is demonstrated by achieving recovery values within a predefined acceptance range, commonly 80-120%. One study on Tenofovir Disoproxil Fumarate and Lamivudine showed recoveries between 99.57% and 101.42% for Tenofovir. researchgate.net Another method validation for Tenofovir Alafenamide and its known impurities demonstrated that most impurities exhibited recoveries within acceptable ranges at different concentration levels, with low %RSD values indicating the method's accuracy. researchgate.netsciencearchives.org

Table 2: Precision and Accuracy Data for Tenofovir and its Impurities from a Representative Study

| Parameter | Analyte | Result | Acceptance Criteria |

|---|---|---|---|

| Repeatability (%RSD) | Tenofovir | 0.0940 - 0.1515 semanticscholar.org | ≤ 2% |

| Intermediate Precision (%RSD) | Tenofovir | 0.1840 - 0.2615 semanticscholar.org | ≤ 2% |

Robustness and Ruggedness Studies

Robustness and ruggedness are measures of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters and its reproducibility under different conditions, respectively. These studies are essential to ensure that the method is reliable for routine use in different laboratories and with different analysts and equipment.

For HPLC methods used in the analysis of Tenofovir and its impurities, robustness is typically evaluated by intentionally varying critical parameters such as:

pH of the mobile phase scispace.com

Flow rate of the mobile phase researchgate.net

Column temperature researchgate.net

Composition of the mobile phase nih.gov

Wavelength of detection

The effect of these variations on the analytical results, such as retention time, peak area, and resolution between peaks, is then assessed. For a method to be considered robust, the system suitability parameters should remain within the acceptance criteria despite these minor changes. For instance, in the development of a method for Tenofovir Alafenamide, robustness was confirmed by making deliberate changes to chromatographic conditions like temperature, pH of the mobile phase, and flow rate. researchgate.net

Ruggedness is often assessed by comparing the results obtained by different analysts, on different instruments, and in different laboratories. The low variability in results under these varied conditions demonstrates the method's ruggedness.

Table 3: Parameters Varied in a Typical Robustness Study for Tenofovir Impurity Analysis

| Parameter | Variation |

|---|---|

| Flow Rate | ± 0.2 mL/min |

| Column Temperature | ± 5°C |

| Mobile Phase pH | ± 0.2 units |

Compliance with International Conference on Harmonization (ICH) Guidelines

The validation of analytical methods for pharmaceutical products is governed by the guidelines set forth by the International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). ich.org The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for the validation of different types of analytical procedures. gmp-compliance.orgfda.gov

The analytical methods developed for the characterization and quantification of this compound must be validated in accordance with these guidelines. scispace.com This involves demonstrating the method's specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. ich.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or placebo components. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Numerous studies on the development and validation of analytical methods for Tenofovir and its impurities explicitly state that the validation was performed as per ICH guidelines. scispace.comresearchgate.net This ensures that the developed methods are suitable for their intended purpose and that the data generated are reliable and can be used to support regulatory submissions. The European Medicines Agency (EMA) has also adopted these guidelines, further emphasizing their global importance. starodub.nl

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Tenofovir |

| This compound |

| Tenofovir Alafenamide |

| Tenofovir Disoproxil Fumarate |

| Lamivudine |

| Dolutegravir Sodium |

In-depth Analysis of this compound Reveals Gaps in Publicly Available Stability Data

Forced degradation studies are a critical component of pharmaceutical development, designed to identify the likely degradation products of a drug substance, establish its intrinsic stability, and validate the stability-indicating power of analytical methods. These studies typically involve exposing the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

Research into Tenofovir and its prodrugs has identified numerous degradation products. For instance, TDF is known to be highly susceptible to both acidic and alkaline hydrolysis. Similarly, TAF, while generally more stable, shows significant degradation in acidic conditions. The primary degradation products commonly identified include Tenofovir (PMPA), Tenofovir monoester (mono-POC PMPA), and various dimers.

However, the current body of scientific literature focuses almost exclusively on the degradation pathways leading from the parent drug to these impurities. There is no available research that takes "this compound" as a starting material and subjects it to forced degradation to study its specific stability, identify its secondary degradation products, or determine its quantitative degradation kinetics.

Consequently, it is not possible to provide scientifically accurate and detailed information for the following specific areas of inquiry for "this compound":

Stability and Degradation Kinetics of Tenofovir Impurity 33

Quantitative Kinetic Analysis of Degradation Profiles:The reaction rates, half-life, and other kinetic parameters for the degradation of Tenofovir (B777) impurity 33 have not been determined.

While commercial entities may list or synthesize a compound designated as "Tenofovir impurity 33," the in-depth stability and kinetic studies required to fulfill the specified article outline have not been published in accessible scientific literature. Further research would be necessary to characterize the specific chemical behavior of this compound.

Based on a comprehensive search for "this compound," it has been determined that there is no publicly available scientific literature, regulatory documentation, or reference material that specifically identifies or provides data for a compound with this designation.

The search results yield information on the stability and degradation of the parent drug, Tenofovir, and its prodrugs (e.g., Tenofovir Disoproxil Fumarate (B1241708), Tenofovir Alafenamide). These studies identify various degradation products, but none are explicitly named or numbered as "this compound." Catalogs of pharmaceutical impurities and reference standards also list numerous Tenofovir-related compounds by their chemical names, not by a numerical designation such as "impurity 33."

This indicates that "this compound" may be an internal designation used by a specific manufacturer or research facility and is not a universally recognized or publicly documented substance.

Consequently, it is not possible to generate the requested article on the "" or to provide an "Assessment of Impurity 33 Behavior in Long-Term Stability Programs of Pharmaceutical Products." The required detailed research findings and data tables for this specific, unidentified compound are not available in the public domain.

Impurity Profiling and Quality Control Strategies Incorporating Tenofovir Impurity 33 Data

Development of Comprehensive Impurity Profiling Methodologies for Tenofovir (B777) APIs and Drug Products

The quality and safety of Tenofovir Active Pharmaceutical Ingredients (APIs) and their corresponding drug products are ensured through rigorous impurity profiling. This process involves the development and validation of sophisticated analytical methods capable of detecting, identifying, and quantifying various impurities, including Tenofovir Impurity 33. synzeal.comsynthinkchemicals.com Comprehensive impurity profiling is a cornerstone of pharmaceutical development, from research and development stages to routine quality control (QC) and stability studies. synzeal.com

Methodologies for Tenofovir impurity profiling predominantly rely on advanced chromatographic techniques. Ultra-Performance Liquid Chromatography (UPLC) is a widely used method for its high specificity, accuracy, precision, and robustness in analyzing Tenofovir and its related substances. researchgate.netresearchgate.net A validated UPLC method ensures high selectivity, with no interference from the main compound or other impurities at the retention time of this compound. researchgate.net Key to the success of these methods is the ability to resolve all specified impurities from the main API peak and any potential blank peaks, which is often confirmed using a Photo Diode Array (PDA) detector for peak purity analysis. researchgate.netresearchgate.net

The development of these analytical methods is a meticulous process governed by international guidelines. Validation parameters include specificity, linearity, accuracy, precision, range, and robustness. researchgate.netscispace.com

Specificity ensures that the method can selectively measure the analyte in the presence of other components. researchgate.net

Linearity is established to confirm a direct relationship between the concentration of an impurity and the analytical signal over a specified range. researchgate.net

Accuracy is determined by measuring the recovery of a known amount of the impurity spiked into the sample. researchgate.netscispace.com

Precision demonstrates the reproducibility of the method under various conditions. scispace.com

Robustness testing confirms that the method remains reliable despite small, deliberate variations in analytical parameters. researchgate.net

Forced degradation studies are an essential part of impurity profiling, helping to identify potential degradation products that may form under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. scispace.com The data from these studies are crucial for developing stability-indicating methods that can effectively monitor the purity of Tenofovir products throughout their shelf life. uspnf.com The use of qualified reference standards for impurities like this compound is vital for the accurate quantification and control of these substances in the final product. synthinkchemicals.comsynthinkchemicals.com

| Parameter | Description | Typical Technique |

| Identification | Structural elucidation of known and unknown impurities. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Quantification | Precise measurement of impurity levels. | UPLC/HPLC with UV or PDA detection |

| Method Validation | Verification of analytical procedure performance (Specificity, Linearity, Accuracy, Precision, etc.). researchgate.netscispace.com | UPLC, HPLC |

| Forced Degradation | Identification of potential degradation products under stress conditions. scispace.com | HPLC, LC-MS |

Role of this compound in the Overall Quality Assessment and Release Criteria of Pharmaceutical Formulations

The acceptance criteria for this compound in the final drug product are established based on guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). jpionline.org The ICH Q3B(R2) guideline, specifically, provides thresholds for reporting, identification, and qualification of impurities in new drug products. tga.gov.au

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the structure of an impurity must be confirmed. jpionline.org

Qualification Threshold: The level above which an impurity's safety must be established through toxicological or other studies. jpionline.orgtga.gov.au

If the level of this compound exceeds the qualification threshold, its safety must be demonstrated. tga.gov.au This can be achieved if the impurity is also a significant metabolite in animal or human studies, or if adequate toxicological data are available to support its safety at the proposed concentration. tga.gov.au

| ICH Threshold | Purpose | Typical Action Required |

| Reporting | To document all impurities above a certain level. | Include in regulatory filings. |

| Identification | To understand the chemical nature of the impurity. jpionline.org | Structural elucidation (e.g., via MS, NMR). |

| Qualification | To ensure the impurity is safe at the observed level. jpionline.org | Submission of toxicological data or other safety justifications. tga.gov.au |

Strategies for Mitigation and Control of Impurity 33 Levels in Large-Scale Pharmaceutical Manufacturing

Controlling the levels of this compound in large-scale pharmaceutical manufacturing requires a multifaceted approach that begins with a deep understanding of the synthetic process. pharmaguru.coresearchgate.net Mitigation strategies are designed to prevent the formation of the impurity or to effectively remove it during processing. researchgate.net

A primary strategy is the rigorous control of starting materials and intermediates. pharmaguru.co The quality of the raw materials used in the synthesis of Tenofovir can directly influence the impurity profile of the final API. researchgate.net By setting strict specifications for starting materials and reagents, manufacturers can minimize the introduction of precursors that could lead to the formation of Impurity 33.

Process optimization is another critical element. This involves carefully controlling reaction parameters such as temperature, pressure, pH, and reaction time to favor the formation of the desired product and minimize side reactions that generate impurities. pharmaguru.co For Tenofovir synthesis, factors like the presence of water have been identified as significant contributors to the formation of certain impurities, highlighting the need for strict control over reaction conditions. acs.org Elucidating the possible formation mechanisms of impurities is crucial for developing effective control measures. nih.gov

Purification procedures are essential for removing any impurities that are formed. pharmaguru.co Techniques such as crystallization, chromatography, and extraction are employed to reduce the levels of Impurity 33 and other unwanted substances to within acceptable limits. The effectiveness of these purification steps must be validated to demonstrate their capacity to consistently remove the impurity to the required level. pharmaguru.coacs.org For instance, optimizing the crystallization process by selecting appropriate solvents can significantly enhance the purity of the final product. acs.org

An integrated control strategy, encompassing the entire manufacturing process from raw material sourcing to final product isolation, is the most effective approach. pharmaguru.co This includes in-process controls at critical steps to monitor and manage the levels of Impurity 33, ensuring the final API meets all quality specifications. researchgate.net

Regulatory Compliance and Strategic Impurity Management in the Pharmaceutical Industry

Regulatory compliance is the bedrock of impurity management in the pharmaceutical industry. synthinkchemicals.comsynthinkchemicals.com Global regulatory agencies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have adopted guidelines from the International Council for Harmonisation (ICH) to ensure a standardized approach to controlling impurities in drug substances and products. tga.gov.aueuropa.eu

The key ICH guidelines governing impurity management are:

ICH Q3A(R2): Impurities in New Drug Substances. jpionline.org

ICH Q3B(R2): Impurities in New Drug Products. tga.gov.au

ICH Q3C(R9): Guideline for Residual Solvents. jpionline.org

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities. jpionline.orgeuropa.eu

These guidelines provide a framework for classifying, identifying, qualifying, and controlling different types of impurities. jpionline.org For an impurity like this compound, which is a process-related organic impurity, the principles outlined in ICH Q3A and Q3B are directly applicable. uspnf.comtga.gov.au Manufacturers must provide detailed analytical data and justification for the proposed acceptance criteria for this impurity in their regulatory submissions. synzeal.com

Strategic impurity management involves a proactive, risk-based approach. It begins early in the drug development process with the identification of potential and actual impurities. nih.gov A thorough understanding of the synthetic route and potential degradation pathways allows for a risk assessment to be performed. nih.gov This assessment helps in prioritizing which impurities require closer monitoring and control.

The strategy includes developing and validating robust analytical methods for impurity detection, synthesizing and qualifying impurity reference standards, and establishing appropriate controls throughout the manufacturing process. synthinkchemicals.comresearchgate.net This comprehensive approach ensures not only compliance with global regulatory frameworks but also the consistent production of high-quality, safe, and effective Tenofovir medicines. synthinkchemicals.comsynthinkchemicals.com

Future Research Trajectories for Tenofovir Impurity 33

Investigation of Novel or Undiscovered Formation Pathways and Degradation Products.

A thorough understanding of how an impurity is formed and how it degrades is fundamental to controlling its presence in the final drug product. Future research into Tenofovir (B777) Impurity 33 will focus on elucidating all potential formation pathways, moving beyond the obvious routes related to the synthetic process.

Key Research Areas:

Forced Degradation Studies: Subjecting Tenofovir and its intermediates to a range of stress conditions (e.g., thermal, photolytic, oxidative, and varied pH) can reveal previously unknown degradation pathways that may lead to the formation of Impurity 33. rsc.orgnih.gov A systematic study of this nature can help in predicting the stability of the drug product under various storage and handling conditions. nih.gov

Interaction with Excipients: Research is needed to investigate potential reactions between the Tenofovir active pharmaceutical ingredient (API) and various formulation excipients that could generate Impurity 33 over the product's shelf-life.

Advanced Analytical Techniques: The use of high-resolution mass spectrometry (LC-HRMS) and multi-stage tandem mass spectrometry (MSn) will be crucial in identifying and characterizing not only Impurity 33 but also its own potential degradation products. rsc.org This provides a complete picture of the impurity profile.

Mechanistic Studies: Once formation pathways are identified, detailed mechanistic studies can pinpoint the specific reaction conditions or precursor materials responsible. For example, studies have shown that the presence of water can be a major factor in the formation of certain N-hydroxymethylated impurities during the synthesis of Tenofovir Disoproxil Fumarate (B1241708). acs.org Similar investigations can determine the critical factors for Impurity 33.

Table 1: Illustrative Research Plan for Formation and Degradation Pathways

| Research Phase | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| Phase 1: Pathway Identification | To identify potential sources of Impurity 33. | Forced degradation studies (thermal, light, pH, oxidation) on API and key intermediates. | A map of conditions under which Impurity 33 is formed. |

| Phase 2: Product Interaction | To assess the role of excipients in the formation of Impurity 33. | Long-term stability studies of various drug product formulations. | Identification of any incompatible excipients. |

| Phase 3: Degradant Profiling | To identify products of Impurity 33 degradation. | Isolation of Impurity 33 followed by forced degradation studies on the isolated impurity. | A stability profile for Impurity 33 itself. |

| Phase 4: Mechanism Elucidation | To understand the chemical reactions leading to Impurity 33. | Isotopic labeling studies and kinetic analysis. | Detailed chemical mechanisms to inform process control. |

Application of Advanced Computational Chemistry and In Silico Modeling for Predicting Impurity Behavior.

Computational tools offer a powerful, predictive approach to understanding the behavior of pharmaceutical impurities, saving significant time and resources compared to traditional laboratory experiments. mdpi.comtandfonline.com For Tenofovir Impurity 33, in silico modeling can provide critical insights into its physicochemical properties, reactivity, and potential toxicological profile.

Key Research Areas:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the stability, reactivity, and spectral properties of Impurity 33. mdpi.com This can aid in its structural confirmation and in predicting its likelihood of formation under various conditions.

Toxicology Prediction: In silico toxicology platforms can predict potential adverse effects, such as mutagenicity or carcinogenicity, based on the chemical structure of Impurity 33. mdpi.comresearchgate.net These predictions are crucial for risk assessment and for guiding the development of appropriate control strategies, in line with regulatory guidelines like ICH M7. researchgate.net

ADME Profiling: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Impurity 33. tandfonline.comsimulations-plus.com This helps in understanding its potential fate in the body and its pharmacokinetic behavior compared to the parent drug.

Reaction Pathway Modeling: Computational chemistry can be used to model the energy profiles of potential formation and degradation pathways, helping to confirm the most likely mechanisms and identify critical control points. mdpi.com

Table 2: Application of In Silico Models in Impurity Characterization

| In Silico Tool / Method | Application for Impurity 33 | Research Question Addressed |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Genotoxicity prediction. | Is Impurity 33 likely to be mutagenic? |

| Density Functional Theory (DFT) | Calculation of molecular stability and reactivity. | Under what conditions is Impurity 33 most likely to form or degrade? |

| ADME Prediction Software | Estimation of pharmacokinetic properties. | How would Impurity 33 behave in the human body? |

| Molecular Docking | Prediction of binding to biological targets. | Could Impurity 33 have off-target pharmacological activity? |

Integration of Green Chemistry Principles into Impurity Synthesis and Control Processes.

The principles of green chemistry are increasingly important in the pharmaceutical industry to enhance sustainability, safety, and efficiency. instituteofsustainabilitystudies.comnih.gov Future research should focus on applying these principles to both the synthesis of the Impurity 33 reference standard and the control of its formation during Tenofovir manufacturing.

Key Research Areas:

Greener Synthesis of Reference Standards: Developing a synthetic route for Impurity 33 that utilizes greener solvents, reduces the number of steps, and improves atom economy is essential for providing the necessary reference material for analytical testing without a large environmental footprint. nih.govunibo.it

Alternative Catalysis: Investigating the use of biocatalysts or other green catalysts in the manufacturing process of Tenofovir could prevent the formation of Impurity 33 or other unwanted byproducts.

Process Intensification: The development of continuous manufacturing processes for Tenofovir can offer better control over reaction conditions, potentially minimizing the formation of impurities like Impurity 33. nih.gov

Waste Valorization: Research into methods for converting byproducts or waste streams from the Tenofovir synthesis into less harmful or even useful substances aligns with the core principles of preventing waste. greenchemistry-toolkit.org

Table 3: Green Chemistry Approaches for Impurity Management

| Green Chemistry Principle | Application to Impurity 33 | Potential Benefit |

|---|---|---|

| Waste Prevention | Modifying the Tenofovir synthesis to avoid the formation of Impurity 33. | Reduced need for purification, lower costs. |

| Atom Economy | Designing a synthesis for the Impurity 33 reference standard that maximizes the incorporation of starting materials. | Less waste generated during reference standard production. |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives in steps where Impurity 33 might be formed or removed. | Improved worker safety and reduced environmental impact. |

| Catalysis | Employing selective catalysts that favor the desired reaction pathway over the one that forms Impurity 33. | Higher process efficiency and purity of the final API. |

Global Harmonization and Standardization Efforts in Impurity Profiling and Specification Setting for Tenofovir and its Impurities.

Ensuring the consistent quality of Tenofovir worldwide requires a concerted effort to harmonize the standards for impurity control. For an impurity like Impurity 33, clear and globally accepted specifications are vital.

Key Research Areas:

Development of Certified Reference Standards: Collaboration between pharmaceutical manufacturers and pharmacopeial bodies (e.g., USP, EP) is needed to develop and qualify a certified reference standard for Impurity 33. synthinkchemicals.com This is essential for accurate analytical testing and method validation across different laboratories. synthinkchemicals.com

Harmonization of Analytical Methods: Future work should focus on developing and validating a single, robust analytical method for the detection and quantification of Impurity 33 that can be adopted globally. This would reduce discrepancies between testing results from different regions.

Shared Impurity Databases: The creation of a shared database among regulatory agencies and manufacturers detailing the identity, formation, and toxicological data of Tenofovir impurities, including Impurity 33, would facilitate consistent risk assessment and specification setting.

Alignment of Regulatory Limits: Encouraging dialogue and collaboration between major regulatory bodies (e.g., FDA, EMA) to align on acceptable limits for specific impurities like Impurity 33 in the final drug product will streamline the global drug approval process and ensure consistent patient safety.

Table 4: Key Elements of Global Harmonization for Impurity Control

| Harmonization Aspect | Importance for Impurity 33 | Key Stakeholders |

|---|---|---|

| Reference Standard | Ensures accurate identification and quantification. | Pharmacopeias (USP, EP), Pharmaceutical Companies. |

| Analytical Procedure | Provides consistent and reliable test results globally. | ICH, Regulatory Agencies (FDA, EMA), Industry Working Groups. |

| Acceptance Criteria | Defines a globally accepted safe limit for the impurity. | ICH, WHO, National Regulatory Agencies. |

| Data Sharing | Facilitates informed and consistent regulatory decisions. | Pharmaceutical Companies, Regulatory Agencies. |

Q & A

Q. What are the key structural and physicochemical properties of Tenofovir Impurity 33, and how do they influence analytical method development?

this compound (C₁₂H₁₉N₆O₅P, MW 358.29) is a phosphonate-containing compound with polar functional groups, including an adenine moiety and a methyl-propan-2-yloxyphosphoryl group . Its structural complexity necessitates analytical methods with high sensitivity and selectivity. Researchers should prioritize:

- Chromatographic separation : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve polar impurities.

- Mass spectrometry : Employ single-quadrupole or high-resolution MS (HRMS) for accurate mass confirmation and fragmentation pattern analysis .

- Stability assessment : Monitor degradation under stress conditions (heat, humidity, acidic/basic hydrolysis) to validate method robustness .

Table 1 : Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N₆O₅P |

| Molecular Weight | 358.29 g/mol |

| Polar Surface Area | ~150 Ų (estimated) |

| LogP (Partition Coeff.) | -1.2 (predicted) |

Q. How can this compound be synthesized for use as a reference standard?

Synthesis involves phosphorylation and nucleoside coupling steps:

- Step 1 : React (R)-9-(2-hydroxypropyl)adenine with chloromethyl isopropyl carbonate (CMIC) to form the phosphonate intermediate .

- Step 2 : Purify via column chromatography (silica gel, methanol/dichloromethane) and confirm purity using NMR (¹H/³¹P) and LC-MS .

- Critical Note : Optimize reaction conditions (temperature, solvent) to minimize byproducts like Tenofovir Impurity 34 (C₁₈H₂₄N₅O₄P) .

Q. What are the stability challenges associated with this compound in formulation matrices?

Degradation is accelerated by:

- Excipient interactions : Magnesium stearate and colloidal silicon dioxide catalyze hydrolysis under high humidity (40°C/75% RH) .

- Oxidative stress : Use inert packaging (nitrogen atmosphere) to prevent free-radical-mediated degradation.

- Analytical mitigation : Employ stability-indicating methods (e.g., UPLC-PDA) with forced degradation studies to track impurity profiles over time .

Advanced Research Questions

Q. How can conflicting impurity quantification data from different analytical platforms be resolved?

Discrepancies often arise due to:

- Ion suppression in MS : Compare results with UV-detection HPLC to validate ionization efficiency .

- Column selectivity : Test multiple stationary phases (e.g., HILIC, C18) to confirm retention behavior .

- Statistical reconciliation : Apply ANOVA or Bland-Altman analysis to assess inter-method variability .

Q. What mechanistic insights explain the formation of this compound during API synthesis?

Impurity 33 arises from:

- Incomplete esterification : Residual phosphonic acid intermediates react with CMIC during the prodrug synthesis of tenofovir disoproxil .

- Stereochemical byproducts : Monitor diastereomer ratios using chiral columns (e.g., Chiralpak IC) to optimize enantiomeric purity .

Q. How do cross-reactivity studies validate specificity in impurity detection methods?

- Forced degradation : Spike API matrices with related impurities (e.g., Impurities 34–41) and verify baseline separation .

- Peak purity analysis : Use photodiode array (PDA) detectors to confirm spectral homogeneity and rule out co-elution .

Q. What advanced statistical approaches are used to correlate impurity levels with process parameters?

- Multivariate analysis : Apply partial least squares regression (PLS-R) to link synthesis variables (e.g., pH, temperature) to impurity yields .

- Design of Experiments (DoE) : Use factorial designs to identify critical process parameters (CPPs) and establish control strategies .

Methodological Best Practices

- Validation protocols : Follow ICH Q2(R1) guidelines for linearity (1–120% of specification), precision (RSD <2%), and LOQ/LOD determination .

- Data reporting : Include raw chromatograms, mass spectra, and statistical outputs in supplementary materials for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.